Spegatrine

Overview

Description

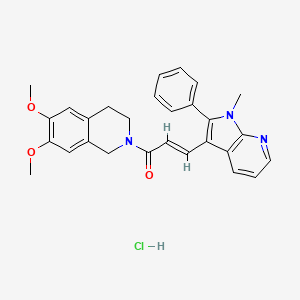

Spegatrine is an α1- and α2-adrenergic receptor antagonist isolated from Rauvolfia verticillata . Its dimer, dispegatrine, has a greater antagonist affinity for α-adrenergic receptors .

Synthesis Analysis

The total synthesis of Spegatrine has been achieved through a nature-inspired and convergent manner . A late-stage thallium (III) acetate mediated intermolecular oxidative coupling was employed to construct the C(9)-C(9’) bond with complete regio- and stereocontrol . This strategy completed the first total synthesis of the monomer spegatrine as well as the dimer P(S)-(+)-dispegatrine .

Molecular Structure Analysis

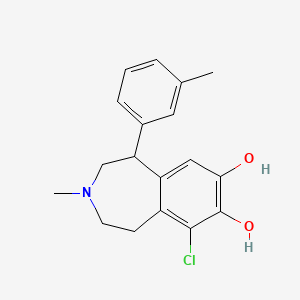

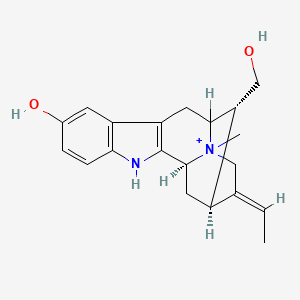

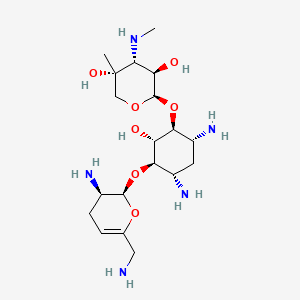

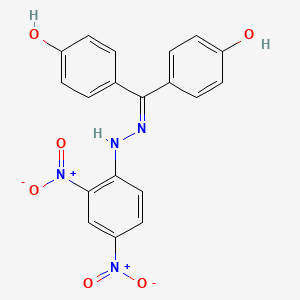

Spegatrine has a molecular formula of C20H25N2O2+ . The InChI representation is InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 . The Canonical SMILES representation is CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C .

Physical And Chemical Properties Analysis

Spegatrine has a molecular weight of 325.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 325.191603044 g/mol and the Monoisotopic Mass is also 325.191603044 g/mol . The Topological Polar Surface Area is 56.2 Ų .

Scientific Research Applications

-

Antioxidant Activity

- Field : Biochemistry

- Application : Spegatrine has been identified as a main antioxidant compound in Rauvolfia caffra .

- Method : The antioxidant activity of Spegatrine was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity and reducing power methods .

- Results : Spegatrine displayed high DPPH free radical scavenging activity with IC50 (The half maximal inhibitory concentration) and IC0.5 values of 0.119 ± 0.067 mg/mL and 0.712 ± 0 mg/mL, respectively .

-

Antitrypanosomal Activity

- Field : Parasitology

- Application : Spegatrine has been tested for its antitrypanosomal activity .

- Method : The antitrypanosomal activity of Spegatrine was determined against Trypanosoma brucei brucei (427 strain) parasites in in vitro cultures .

- Results : One fraction displayed high antitrypanosomal activity with an IC50 value of 18.50 μg/mL .

-

Anti-proliferation Activity

- Field : Oncology

- Application : Spegatrine has been tested for its anti-proliferation activities .

- Method : The anti-proliferation activity was tested against HeLa cells .

- Results : The crude extract, fractions and pure compounds did not display any cytotoxic effect at a concentration of 50 μg/mL against HeLa cells .

-

Anti-plasmodial Activity

-

α-Adrenergic Receptor Antagonist

- Field : Pharmacology

- Application : Spegatrine is an α1- and α2-adrenergic receptor antagonist isolated from Rauvolfia verticillata . Its dimer dispegatrine has greater antagonist affinity for α-adrenergic receptors .

- Method : The method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Anti-Inflammatory, Anti-Tumor and Antibacterial Activities

- Field : Pharmacology

- Application : Spegatrine has anti-inflammatory, anti-tumor and antibacterial activities . Therefore, it has potential application value in drug research and development .

- Method : The method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Biochemistry Studies

-

α-Adrenergic Receptor Antagonist

- Field : Pharmacology

- Application : Spegatrine is an α1- and α2-adrenergic receptor antagonist isolated from Rauvolfia verticillata . Its dimer dispegatrine has greater antagonist affinity for α-adrenergic receptors .

- Method : The method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

When handling Spegatrine, it is advised to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name |

(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTYYDUNWITJSJ-SYMHJQAPSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spegatrine | |

CAS RN |

47326-53-4 | |

| Record name | Spegatrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)